N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide

Catalog No.
S12298249
CAS No.
M.F
C17H20N2O
M. Wt
268.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carbo...

Product Name

N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide

IUPAC Name

N-cyclopropylspiro[indene-3,4'-piperidine]-1-carboxamide

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

InChI

InChI=1S/C17H20N2O/c20-16(19-12-5-6-12)14-11-17(7-9-18-10-8-17)15-4-2-1-3-13(14)15/h1-4,11-12,18H,5-10H2,(H,19,20)

InChI Key

UPCINNMDUDFMII-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC3(CCNCC3)C4=CC=CC=C42

N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide is a synthetic organic compound characterized by its unique spirocyclic structure, which incorporates a cyclopropyl group and a piperidine moiety. This compound belongs to a class of molecules that have gained attention for their potential therapeutic applications, particularly in the field of medicinal chemistry. The spiro structure contributes to its distinct three-dimensional conformation, which can influence its biological activity and interaction with biological targets.

The chemical reactivity of N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide can be attributed to the functional groups present in its structure. Key reactions may include:

  • Nucleophilic substitutions: The amide group can participate in nucleophilic attack under basic conditions, allowing for modifications that enhance its pharmacological properties.
  • Cyclization reactions: The spirocyclic nature allows for potential intramolecular cyclization under certain conditions, which could yield derivatives with varied biological activities.
  • Hydrolysis: The amide bond can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of carboxylic acids and amines.

N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide has been studied for its biological activities, particularly as a modulator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation. Compounds that activate Nrf2 have potential applications in treating various diseases, including:

  • Respiratory disorders: Such as chronic obstructive pulmonary disease (COPD) and asthma.
  • Neurodegenerative diseases: Including Parkinson's disease and Alzheimer's disease.
  • Metabolic disorders: Such as diabetic nephropathy and non-alcoholic fatty liver disease.

Several synthetic routes have been proposed for the preparation of N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide:

  • Cyclization of indene derivatives: Starting from indene derivatives, cyclopropyl groups can be introduced through various methodologies such as transition metal-catalyzed reactions or direct alkylation.
  • Formation of the piperidine ring: This can be achieved through reductive amination or cyclization reactions involving suitable precursors.
  • Amidation reactions: The final step typically involves the formation of the amide bond between the carboxylic acid derivative and the piperidine precursor.

The primary applications of N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide are linked to its pharmacological properties:

  • Therapeutics: As a potential drug candidate for diseases associated with oxidative stress and inflammation.
  • Research tool: In studies aimed at understanding the Nrf2 signaling pathway and its implications in various diseases.

Interaction studies involving N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide typically focus on its binding affinity and efficacy towards specific biological targets. These studies may include:

  • In vitro assays: To evaluate its effect on cell survival and proliferation in models of oxidative stress.
  • Binding studies: Using radiolabeled ligands or fluorescence-based assays to determine its affinity for Nrf2 or related proteins.

N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide shares structural features with several other compounds that also target the Nrf2 pathway. Notable similar compounds include:

Compound NameStructural FeaturesBiological Activity
Spirulina-derived compoundsContains spirocyclic structuresAntioxidant properties
Indole derivativesIndole core with various substituentsModulators of Nrf2
Piperidine analogsPiperidine ring with diverse functional groupsNeuroprotective effects

Uniqueness

What sets N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide apart from these similar compounds is its specific combination of a cyclopropyl group and a spirocyclic framework, which may confer unique pharmacokinetic properties and selective targeting capabilities within biological systems.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

268.157563266 g/mol

Monoisotopic Mass

268.157563266 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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